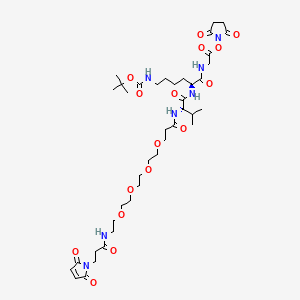![molecular formula C14H25N5O3 B11829434 tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo es un compuesto orgánico complejo con una fórmula molecular de C14H25N5O3
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo normalmente implica la reacción del bencil N-[(1S,2R,4S)-2-{[(tert-butoxi)carbonil]amino}-4-(dimetilcarbamoil)ciclohexil]carbamato con ácido oxálico . La reacción se lleva a cabo en condiciones de atmósfera inerte a temperatura ambiente para garantizar la estabilidad del grupo azido .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores por lotes y sistemas de flujo continuo para optimizar el rendimiento y la pureza. El uso de sistemas automatizados y medidas estrictas de control de calidad garantiza la consistencia y la seguridad del compuesto producido.
Análisis De Reacciones Químicas
Tipos de reacciones
El N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo azido puede participar en reacciones de sustitución nucleófila, formando aminas u otros derivados.
Reacciones de reducción: El grupo azido se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reacciones de cicloadición: El grupo azido puede experimentar reacciones de cicloadición, como la cicloadición 1,3-dipolar de Huisgen, para formar triazoles.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como la azida de sodio y disolventes como la dimetilformamida (DMF) se utilizan comúnmente.
Reducción: El gas hidrógeno y el paladio sobre carbono (Pd/C) son reactivos típicos.
Cicloadición: Los catalizadores de cobre(I) se emplean a menudo en reacciones de cicloadición.
Principales productos formados
Aminas: De reacciones de reducción.
Triazoles: De reacciones de cicloadición.
Aplicaciones Científicas De Investigación
El N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: Se emplea en técnicas de bioconjugación, donde el grupo azido reacciona con biomoléculas funcionalizadas con alquino.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de compuestos farmacológicamente activos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción del N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo implica su reactividad debido al grupo azido. Este grupo puede experimentar varias transformaciones químicas, lo que permite que el compuesto actúe como un intermedio versátil en las vías sintéticas. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y de la naturaleza de las reacciones químicas que experimenta .
Comparación Con Compuestos Similares
Compuestos similares
- Oxalato de N-[(1R,2S,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil]carbamato de tert-butilo
- Oxalato de tert-butil [(1R,2S,5S)-2-amino-5-(dimetilamino)carbonil]ciclohexilcarbamato
Singularidad
El N-(2-azido-5-(dimetilcarbamoil)ciclohexil)carbamato de tert-butilo es único debido a su grupo azido, que confiere una reactividad y versatilidad distintas en la síntesis química. Esto lo hace particularmente valioso en aplicaciones que requieren transformaciones químicas específicas que no se logran fácilmente con otros compuestos.
Propiedades
IUPAC Name |
tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCKRMMBTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)


![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)



![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)





